molecular formula C9H18O2 B3053139 n-Butyl pivalate CAS No. 5129-37-3

n-Butyl pivalate

Cat. No.: B3053139
CAS No.: 5129-37-3
M. Wt: 158.24 g/mol
InChI Key: FCDMDSDHBVPGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl pivalate, also known as butyl 2,2-dimethylpropanoate, is a chemical compound with the molecular formula C9H18O2 . It is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H .


Synthesis Analysis

This compound can be synthesized through the pivaloylation of alcohols . This process involves the use of a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification . Pivalic acid, the parent compound of this compound, is prepared on a commercial scale by hydrocarboxylation of isobutene .


Molecular Structure Analysis

The molecular structure of this compound consists of a butyl ester group attached to a pivalic acid molecule . The molecular weight of this compound is approximately 158.238 Da .


Chemical Reactions Analysis

This compound, as an ester of pivalic acid, is unusually resistant to hydrolysis . This thermal stability has led to its use in various applications, including the production of polymers derived from pivalate esters of vinyl alcohol .


Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow clear liquid . It has a boiling point of 164.00 to 165.00 °C at 760.00 mm Hg . It is soluble in alcohol but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of tert.-butyl peroxy pivalate : A novel process for synthesizing tert.-butyl peroxy pivalate using segmented and dispersed flow regimes in a microreactor was investigated. This method aimed to address challenges in fluid interface stability and segment length distribution, crucial for efficient synthesis (Illg et al., 2011).
  • Formation of Coordination Polymers : Copper(I) pivalate formed unique helical polymeric chains, which involved an alternation of Cu(I) ions and carboxylate groups. This demonstrated the potential of pivalates in creating structured polymeric materials (Sugiura et al., 2006).
  • Palladium-Catalyzed Arylation : Pivalic acid was found to be crucial in palladium-catalyzed benzene arylation. Its role as a proton shuttle significantly enhanced the reaction efficiency, showcasing its utility in organic synthesis (Lafrance & Fagnou, 2006).

Polymer Science

  • Poly(vinyl pivalate) Characterization : Poly(vinyl pivalate) polymerized in tertiary butyl alcohol was studied, emphasizing its high molecular weight and unique fibrous nature. This research contributes to understanding polymer properties and potential applications in material science (Lyoo et al., 2001).

Environmental and Energy Applications

  • Decomposition Studies : The decomposition of tertiary butyl peroxy pivalate under high pressure and temperature was analyzed using Raman spectroscopy. This provided insights into its breakdown products and kinetics, relevant in environmental and industrial contexts (Freitag et al., 2001).
  • Photocatalytic Reactions : The photodegradation of pivalic acid on platinized titanium dioxide was observed. This study highlights the potential for using pivalates in photocatalytic processes for environmental remediation (Maeda & Ishibashi, 2013).

Advanced Material Research

  • Electrophilic Amination and Quinoline Synthesis : Pivalates were utilized in cobalt-catalyzed electrophilic aminations, leading to the synthesis of condensed quinolines. This has implications for creating materials used in organic light-emitting diodes and solar cells (Li et al., 2018).

Safety and Hazards

N-Butyl pivalate is classified as a combustible liquid . It should be kept away from heat, sparks, and flame. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers The relevant papers retrieved discuss the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents , and a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . These papers highlight the potential of this compound and similar compounds in sustainable chemistry and materials science.

Properties

IUPAC Name

butyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-6-7-11-8(10)9(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDMDSDHBVPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199285
Record name n-Butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-37-3
Record name n-Butyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butyl pivalate
Reactant of Route 2
Reactant of Route 2
n-Butyl pivalate
Reactant of Route 3
Reactant of Route 3
n-Butyl pivalate
Reactant of Route 4
Reactant of Route 4
n-Butyl pivalate
Reactant of Route 5
Reactant of Route 5
n-Butyl pivalate
Reactant of Route 6
Reactant of Route 6
n-Butyl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.